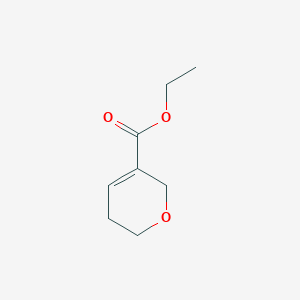

![molecular formula C26H26ClN5O2 B2738636 4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine CAS No. 1112292-86-0](/img/structure/B2738636.png)

4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that appears to have potential biological activity . It has been mentioned in the context of being a major metabolite of hydroxyzine, exhibiting high specific affinity for histamine H1 receptor . It’s used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of similar compounds often involves multi-step protocols, including the use of palladium-catalyzed coupling of substituted phenyl or pyridyl bromides . The product’s structure is typically assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of similar compounds is often determined using X-ray diffraction . This technique can reveal details such as the presence of H-bonding between the carbonyl oxygen of the drug and specific amino acids in the active site of an enzyme .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the use of a Mannich reaction . This reaction is commonly used to incorporate a piperazine ring into biologically active compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined using techniques such as HRMS, IR, 1H and 13C NMR . These techniques can provide information on the compound’s molecular weight, functional groups, and atomic connectivity .Scientific Research Applications

Novel Synthesis Techniques

A Novel and Efficient One‐Pot Synthesis of 2‐Aminopyrimidinones :This study presents a method for synthesizing 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles and related compounds through a multi-component reaction. These compounds, related to pyrimidine structures similar to the one in your query, show potential for diverse applications due to their self-assembly and hydrogen bonding capabilities, which could be relevant for designing molecules with specific functionalities or interactions (Bararjanian et al., 2010).

Pharmacological Activities

Conformationally Constrained Butyrophenones :A series of novel butyrophenones, which are structurally related to the query compound by featuring piperazine and pyrimidine moieties, were prepared and evaluated for their antipsychotic potential. These compounds were tested for affinity towards dopamine and serotonin receptors, indicating a methodology for designing receptor-specific drugs (Raviña et al., 2000).

Anticancer Applications

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents :This study focuses on the synthesis of compounds featuring substituted piperazines, showcasing their cytotoxicity against cancer cell lines. It provides a framework for understanding how structural modifications can influence the anticancer activity of compounds, potentially guiding the development of therapeutics based on the compound you're interested in (El-Masry et al., 2022).

DNA Interaction Studies

Novel Aminated Benzimidazo[1,2-a]quinolines as Potential Fluorescent Probes for DNA Detection :This research outlines the synthesis and characterization of benzimidazoquinolines substituted with piperidine and piperazine nuclei, similar in functionality to the compound of interest. The study demonstrates these molecules' potential as DNA-specific fluorescent probes, highlighting a possible application in biological imaging or molecular diagnostics (Perin et al., 2011).

Mechanism of Action

While the exact mechanism of action for this specific compound is not clear from the available information, it is known to exhibit high specific affinity for histamine H1 receptor . This suggests it may act as an antagonist at this receptor, potentially blocking the actions of histamine and providing relief from allergies and other conditions .

Future Directions

properties

IUPAC Name |

[1-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN5O2/c27-19-4-3-5-20(16-19)30-12-14-32(15-13-30)26(33)18-8-10-31(11-9-18)25-24-23(28-17-29-25)21-6-1-2-7-22(21)34-24/h1-7,16-18H,8-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMOMJHJKMFLTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C4=NC=NC5=C4OC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

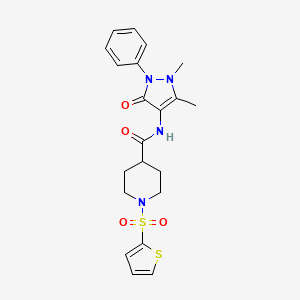

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2738553.png)

![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2738554.png)

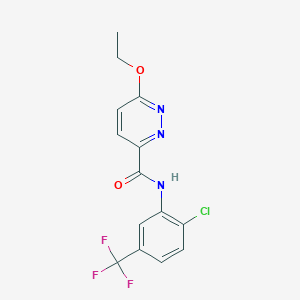

![4-ethoxy-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2738559.png)

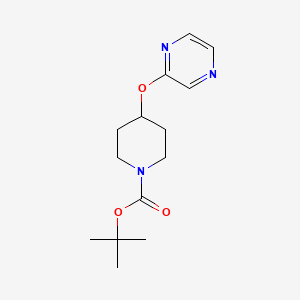

![1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B2738561.png)

![6-[4-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2738563.png)

![2-[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2738566.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-4-carboxylic acid](/img/structure/B2738570.png)

![8A-(4-fluorophenyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B2738572.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2738574.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2738576.png)